CGS 9895 is a synthetic pyrazoloquinoline compound recognized as a ligand for the γ-aminobutyric acid type A (GABAA) receptors. [, ] It plays a significant role in scientific research, particularly in studying GABAA receptor pharmacology and exploring potential therapeutic targets for neurological and psychological disorders.
While detailed molecular structure data is not provided in the papers, some studies imply that CGS 9895's structure influences its interaction with GABAA receptors. Research indicates that structural variations within a series of pyrazoloquinolinones, including CGS 9895, contribute to differences in their binding affinities for benzodiazepine receptors in the cerebellum and spinal cord. [] This highlights the importance of understanding the structure-activity relationship for this class of compounds.
Benzodiazepine Site Antagonist: CGS 9895 acts as an antagonist at the high-affinity benzodiazepine binding site of GABAA receptors. [, ] It competes with classical benzodiazepines, such as diazepam, for binding at this site. []
α+β− Interface Modulator: CGS 9895 demonstrates a distinct modulatory effect at the α+β− interface of GABAA receptors. [, , ] This site differs from the benzodiazepine binding site and is found on various GABAA receptor subtypes, including those lacking the γ subunit. [] CGS 9895 enhances GABA-induced currents at this site, acting as a positive allosteric modulator. [, , ]
Investigating GABAA Receptor Pharmacology: CGS 9895 helps elucidate the complex pharmacology of GABAA receptors, particularly the distinct roles of different binding sites and receptor subtypes. [, , , ] Its ability to act as both an agonist and antagonist at different sites makes it a useful probe for dissecting GABAA receptor function. [, ]
Exploring Novel Therapeutic Targets: The unique pharmacological profile of CGS 9895, especially its activity at the α+β− interface, has spurred interest in developing subtype-selective GABAA receptor modulators. [, ] This selectivity holds promise for designing drugs with improved therapeutic profiles and fewer side effects compared to classical benzodiazepines. [, ]
Studying Animal Behavior: CGS 9895 has been used in animal models to investigate the behavioral effects of modulating specific GABAA receptor subtypes. For example, researchers used CGS 9895 to examine its anxiolytic and sedative effects in rodents, comparing its activity to traditional benzodiazepines. [, , ]
Subtype-Specific Drug Development: Further research on CGS 9895 and its analogs could lead to developing drugs selectively targeting specific GABAA receptor subtypes. [] This could result in more effective treatments for anxiety, epilepsy, sleep disorders, and other neurological and psychiatric conditions with fewer side effects.
Understanding GABAA Receptor Structure and Function: Continued research with CGS 9895 can provide further insights into the structural basis for its interactions with GABAA receptors. [] This knowledge can contribute to a more complete understanding of GABAA receptor function and facilitate the design of even more selective and potent ligands.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: